3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with tert-butyl and methoxy groups, as well as a piperidinyl moiety linked to a pyrrolidine sulfonyl group
Preparation Methods
The synthesis of 3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides under basic conditions.
Attachment of the piperidinyl moiety: This can be accomplished through nucleophilic substitution reactions, where a piperidine derivative is reacted with a suitable leaving group on the pyridazine ring.
Sulfonylation of the pyrrolidine:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of ester or amide bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of specific biological targets.
Material Science: Its chemical properties may be exploited in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions, receptor binding, or cellular uptake mechanisms.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, or G-protein coupled receptors. The compound’s binding affinity and specificity are influenced by its functional groups and overall molecular conformation.
Comparison with Similar Compounds
Similar compounds to 3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyridazine include:
3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrimidine: This compound has a pyrimidine ring instead of a pyridazine ring, which may alter its chemical properties and biological activity.
3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}pyrazine: The pyrazine ring provides different electronic properties compared to the pyridazine ring.
3-Tert-butyl-6-{[1-(pyrrolidine-1-sulfonyl)piperidin-4-yl]methoxy}benzene: This compound lacks the nitrogen atoms in the ring, which can significantly change its reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-tert-butyl-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4O3S/c1-18(2,3)16-6-7-17(20-19-16)25-14-15-8-12-22(13-9-15)26(23,24)21-10-4-5-11-21/h6-7,15H,4-5,8-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOVAULQCQYHBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)S(=O)(=O)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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